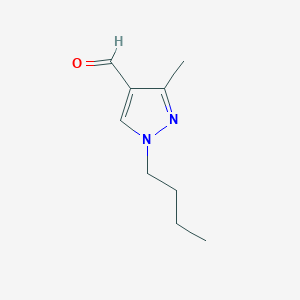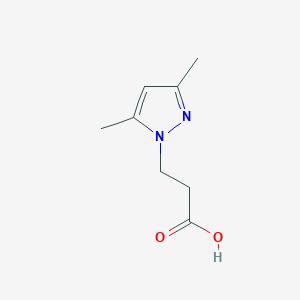
2-Fluoro-5-(trifluorométhyl)anisole
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. It is a clear, colorless to pale yellow liquid that is not miscible in water .
Applications De Recherche Scientifique
2-Fluoro-5-(trifluoromethyl)anisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Safety and Hazards
2-Fluoro-5-(trifluoromethyl)anisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The compound “2-Fluoro-5-(trifluoromethyl)anisole” is a type of organofluorine compound. Organofluorine compounds are often used in pharmaceuticals and agrochemicals because the fluorine atom can greatly influence the bioactivity of the molecules .
Mode of Action
The mode of action of a specific organofluorine compound can vary widely depending on its structure and the presence and position of the fluorine atom. Fluorine atoms can influence the reactivity, polarity, and lipophilicity of the molecule, which can affect how it interacts with biological targets .
Biochemical Pathways
The compound “2-Fluoro-5-(trifluoromethyl)anisole” could potentially be involved in various biochemical pathways depending on its specific targets. For example, organofluorine compounds are often used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. The presence of fluorine atoms can influence these properties by affecting the compound’s stability, reactivity, and interactions with biological molecules .
Result of Action
The specific molecular and cellular effects of “2-Fluoro-5-(trifluoromethyl)anisole” would depend on its targets and mode of action. Organofluorine compounds can have a wide range of biological effects due to the diverse ways in which fluorine atoms can influence molecular behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action of a compound. For example, the compound’s stability or reactivity might be affected by these factors .
Analyse Biochimique
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)anisole plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between 2-Fluoro-5-(trifluoromethyl)anisole and these biomolecules are typically characterized by binding affinities and the resulting changes in enzymatic activity.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)anisole on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Fluoro-5-(trifluoromethyl)anisole may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling molecules.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)anisole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 2-Fluoro-5-(trifluoromethyl)anisole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-5-(trifluoromethyl)anisole can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term exposure to 2-Fluoro-5-(trifluoromethyl)anisole in in vitro or in vivo studies may result in cumulative effects on cellular function, such as alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethyl)anisole vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of 2-Fluoro-5-(trifluoromethyl)anisole may cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects are often observed, where a certain dosage level must be reached before noticeable effects occur.
Metabolic Pathways
2-Fluoro-5-(trifluoromethyl)anisole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation or reduction reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethyl)anisole within cells and tissues are influenced by various factors. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s physicochemical properties, such as its lipophilicity, can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)anisole can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Méthodes De Préparation
The synthesis of 2-Fluoro-5-(trifluoromethyl)anisole typically involves the introduction of fluorine and trifluoromethyl groups onto an anisole derivative. One common method includes the reaction of 2-fluoroanisole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Fluoro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(trifluoromethyl)anisole can be compared with other similar compounds such as:
2-Fluoroanisole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)anisole:
2-Fluoro-4-(trifluoromethyl)anisole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications .
The uniqueness of 2-Fluoro-5-(trifluoromethyl)anisole lies in its combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEAQZIYCQTHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379211 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-78-4 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)




![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)




![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

